N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide
Description
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core linked to a 1,2,3-triazole moiety substituted with a 4-bromophenyl group and a 4-tert-butylbenzamide side chain. This structure combines electron-withdrawing (bromine) and bulky lipophilic (tert-butyl) groups, which are strategically designed to enhance binding affinity and bioavailability in medicinal chemistry applications . The compound is synthesized via solvent-free grinding methods using hydrazonoyl halides and DIPEA (N,N-Diisopropylethylamine) as a catalyst, as described in recent studies on 1,3,4-thiadiazole derivatives . Its crystal structure and refinement data are typically analyzed using SHELX software, a widely recognized tool for small-molecule crystallography .
Properties
IUPAC Name |
N-[3-[1-(4-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-4-tert-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21BrN6OS/c1-13-18(26-28-29(13)17-11-9-16(23)10-12-17)19-24-21(31-27-19)25-20(30)14-5-7-15(8-6-14)22(2,3)4/h5-12H,1-4H3,(H,24,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIKTNCRVOLULA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)Br)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21BrN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 1,2,3-Triazole Core
The 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. For this compound, the reaction involves 4-bromophenyl azide and 5-methyl-1-propargyl-1H-1,2,3-triazole . As demonstrated in one-pot syntheses of analogous triazolo piperazine derivatives , the reaction proceeds in dimethylformamide (DMF) with copper iodide (CuI, 10 mol%) and N,N-diisopropylethylamine (DIPEA, 1.5 eq) at 0°C for 5 minutes, yielding the triazole intermediate in >90% purity . Key parameters include:
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Catalyst | CuI (10 mol%) | 90–97% | |
| Base | DIPEA (1.5 eq) | ||
| Solvent | DMF | ||
| Temperature | 0°C | ||
| Reaction Time | 5 minutes |
The reaction’s efficiency stems from the Cu(I) catalyst’s ability to accelerate regioselective triazole formation, favoring the 1,4-disubstituted product . Post-reaction workup involves quenching with ice-cold water, filtration, and washing with diethyl ether to isolate the triazole .
Formation of the 1,2,4-Thiadiazole Ring
The thiadiazole ring is constructed via cyclization of a thiosemicarbazide intermediate. Drawing from methods for synthesizing (5-(3-hydroxyquinoxalin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide , the protocol involves:
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Hydrazide Preparation : Reacting 3-hydroxyquinoxaline-2-carbohydrazide with benzoylisothiocyanate in ethanol under reflux (80°C, 4 hours) to form a thiosemicarbazide intermediate .
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Cyclization : Treating the intermediate with concentrated sulfuric acid (H₂SO₄) at room temperature for 1 hour to induce cyclodehydration .
Adapting this to the target compound, 4-tert-butylbenzoyl chloride replaces benzoylisothiocyanate, and the thiosemicarbazide intermediate undergoes cyclization with H₂SO₄. Typical yields for analogous reactions range from 76% (intermediate) to 92% (cyclized product) .
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Thiosemicarbazide Formation | Ethanol, reflux, 4 hours | 76% | |
| Cyclization | H₂SO₄, room temperature, 1 hour | 92% |
Amide Coupling with 4-tert-Butylbenzamide
The final step involves coupling the thiadiazole-triazole intermediate with 4-tert-butylbenzamide . Patent literature describes similar amide couplings using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane (DCM) or tetrahydrofuran (THF). For instance, substituting the imidazole derivatives in EP1765789A1 with the target intermediate, the reaction proceeds as follows:
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Activate 4-tert-butylbenzoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM.
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Add the thiadiazole-triazole amine intermediate and stir at room temperature for 12–24 hours.
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Purify via column chromatography (silica gel, ethyl acetate/hexane).
Yields for analogous couplings in patent examples range from 70–85% .
| Parameter | Condition | Yield | Source |
|---|---|---|---|
| Coupling Reagent | EDC/HOBt | 70–85% | |
| Solvent | DCM or THF | ||
| Reaction Time | 12–24 hours |
Purification and Characterization
Purification is critical due to the compound’s structural complexity. Column chromatography (silica gel, gradient elution) and recrystallization (ethanol/water) are standard methods . Analytical characterization includes:
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¹H NMR : Peaks for the tert-butyl group (δ 1.3–1.4 ppm), aromatic protons (δ 7.2–8.2 ppm), and thiadiazole NH (δ 13.1 ppm) .
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Mass Spectrometry : Molecular ion peak matching the calculated m/z (e.g., [M+H]⁺ = 567.2 for C₂₃H₂₀BrN₆OS).
Optimization Challenges and Solutions
Chemical Reactions Analysis
Types of reactions: N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide undergoes various reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the bromophenyl group to a phenyl group.
Substitution: Halogen exchange reactions on the bromophenyl ring.
Common reagents and conditions: Common reagents include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogen exchange reagents such as lithium halides for substitution reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent undesired side reactions.
Major products formed: Major products of these reactions can include derivatives with modified functional groups, such as hydroxylated or hydrogenated analogs, providing insights into the compound's reactivity and potential modifications for therapeutic uses.
Scientific Research Applications
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide has a wide range of applications:
Chemistry: Utilized as a building block in the synthesis of complex organic molecules.
Biology: Explored for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: Employed in the development of advanced materials with specific functionalities.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The bromophenyl and triazole moieties are key structural features that facilitate binding to active sites, leading to inhibition or activation of target proteins. Pathways involved often include those related to cell signaling and metabolic processes.
Comparison with Similar Compounds
Electronic Effects
Lipophilicity and Bioavailability
- The tert-butyl group in the target compound and its fluoro analogue significantly increases lipophilicity (LogP ~3.5–4.0), favoring membrane penetration. This contrasts with the 3,5-dimethoxyphenylamine group in the chlorophenyl derivative, which introduces polar methoxy groups (LogP ~2.8), improving aqueous solubility but reducing blood-brain barrier permeability .
Research Findings
- Anticancer Potential: Preliminary studies on 1,3,4-thiadiazole-triazole hybrids suggest moderate activity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines (IC₅₀: 10–50 μM). The tert-butylbenzamide group in the target compound shows enhanced cytotoxicity compared to methoxy-substituted analogues .
Biological Activity
N-{3-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-tert-butylbenzamide is a complex organic compound that combines various heterocyclic structures known for their diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a thiadiazole ring and a triazole moiety, which are recognized for their potential in medicinal chemistry. The presence of the 4-bromophenyl group enhances its lipophilicity, potentially influencing its biological interactions.
Structural Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21BrN6OS |
| Molecular Weight | 444.37 g/mol |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing triazole and thiadiazole rings. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus aureus (both MRSA and MSSA)
- Escherichia coli
- Bacillus subtilis
In vitro studies revealed that compounds with similar scaffolds exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin .
The mechanism of action typically involves the inhibition of bacterial cell wall synthesis or disruption of cellular processes through enzyme inhibition. The triazole moiety can interact with specific targets in microbial cells, leading to cell death or growth inhibition .
Anti-inflammatory Properties
Compounds containing thiadiazole and triazole rings have also been investigated for their anti-inflammatory effects. Research indicates that these compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Study 1: Antimicrobial Efficacy
A study published in ACS Omega evaluated several triazole derivatives against bacterial strains. Among them, a compound structurally similar to this compound demonstrated significant antibacterial activity with an MIC of 12.5 μg/mL against MRSA .
Study 2: Anti-inflammatory Activity
Another investigation assessed the anti-inflammatory potential of various triazole derivatives. The results indicated that certain compounds could effectively reduce inflammation in animal models by lowering levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
The synthesis typically involves sequential heterocycle formation and coupling reactions. Key steps include:
- Triazole-thiadiazole core assembly : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by thiadiazole ring closure using thiourea derivatives under reflux (90–110°C) in DMF or acetonitrile .
- Benzamide coupling : Amide bond formation via EDCI/HOBt-mediated coupling between the thiadiazole intermediate and 4-tert-butylbenzoic acid. Catalyst screening (e.g., DMAP) improves yields to >75% .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure >95% purity. Analytical techniques like NMR and HPLC monitor intermediate purity .
Q. Which analytical techniques are most effective for structural characterization?
- NMR spectroscopy : 1H/13C NMR confirms regiochemistry of the triazole (1,4-disubstituted vs. 1,5-disubstituted) and tert-butyl group orientation .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected m/z: ~528.05 [M+H]+) and detects synthetic byproducts .
- X-ray crystallography : Resolves conformational details (e.g., dihedral angles between triazole and thiadiazole rings), critical for structure-activity relationship (SAR) studies .
Q. What preliminary biological assays are recommended to assess activity?
- Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination) .
- Antimicrobial activity : Broth microdilution (MIC values against Gram-positive/negative bacteria and fungi) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC50 <10 µM warrant further study .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets (e.g., EGFR kinase domain). Prioritize poses with hydrogen bonds to triazole N3 and hydrophobic interactions with the tert-butyl group .
- Molecular dynamics (MD) simulations : GROMACS simulations (100 ns) assess binding stability (RMSD <2 Å) and identify critical residues (e.g., Lys721 in EGFR) .
- Free-energy calculations : MM-GBSA quantifies binding affinity (ΔG < −8 kcal/mol supports strong inhibition) .
Q. How to design SAR studies for optimizing bioactivity?
- Substituent variation : Replace 4-bromophenyl with electron-withdrawing groups (e.g., -CF3) to enhance kinase affinity. Compare IC50 shifts in enzyme assays .
- Core modifications : Substitute thiadiazole with oxadiazole to evaluate metabolic stability (e.g., microsomal half-life in liver S9 fractions) .
- Pharmacophore mapping : MOE or Discovery Studio identifies critical features (e.g., triazole-thiadiazole distance) for activity .
Q. How to resolve contradictions in bioactivity data across studies?
- Assay standardization : Control variables like ATP concentration (kinase assays) or serum content (cell-based assays) to minimize variability .
- Solubility adjustments : Use DMSO/cosolvent blends (e.g., PEG 400) to maintain compound solubility >50 µM in aqueous buffers .
- Orthogonal validation : Confirm enzyme inhibition with SPR (surface plasmon resonance) to rule out fluorescence interference .
Q. What strategies improve synthetic yield and scalability?
- Design of Experiments (DoE) : Optimize temperature, solvent (DMF vs. acetonitrile), and catalyst loading via response surface methodology (e.g., 85°C, 1.2 eq EDCI increases yield by 20%) .
- Flow chemistry : Continuous-flow synthesis reduces reaction time (30 min vs. 12 hr batch) and improves reproducibility .
Q. How can pharmacokinetic properties be enhanced for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
